6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Overview
Description
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound with a molecular formula of C7H8N4. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is the Janus kinase 1 (JAK1) . JAK1 is a key component of the JAK-STAT signaling pathway, which plays a crucial role in the transduction of cytokine-mediated signals . This compound also has potential interactions with Bruton’s tyrosine kinase (BTK), which is involved in B-cell signaling .
Mode of Action
This compound acts as a JAK1-selective inhibitor . It binds to the ATP-binding site of JAK1, thereby inhibiting its kinase activity . This results in the suppression of the JAK-STAT signaling pathway, which in turn modulates the expression of genes involved in cell proliferation, differentiation, and immune response .
Biochemical Pathways
By inhibiting JAK1, this compound disrupts the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell . The disruption of this pathway can lead to a decrease in inflammation and immune response .
Pharmacokinetics
One study indicates that a structurally similar compound exhibited desired pharmacokinetic properties in mouse and rat in vivo studies
Result of Action
The inhibition of JAK1 by this compound can lead to a decrease in inflammation and immune response . This can result in the suppression of various immune-related diseases, such as rheumatoid arthritis . In addition, it can also inhibit the growth of certain types of cancer cells .
Biochemical Analysis
Biochemical Properties
It has been found to interact with various enzymes and proteins
Cellular Effects
It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the use of 5-bromo-2,4-dichloropyrimidine and terminal alkynes through a palladium-catalyzed Sonogashira reaction, followed by tandem cyclization using tetrabutylammonium fluoride . Another approach includes the use of microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing pyrrolopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyrimidine derivatives .
Scientific Research Applications
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific structure and biological activities. Similar compounds include:
Ruxolitinib: A kinase inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: Another kinase inhibitor used for the treatment of rheumatoid arthritis.
Baricitinib: Used for the treatment of moderate to severe rheumatoid arthritis.
These compounds share a similar pyrrolopyrimidine skeleton but differ in their specific substitutions and therapeutic applications.
Properties
IUPAC Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-5-3-9-7(8)11-6(5)10-4/h2-3H,1H3,(H3,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCNRYDZTVESBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253228 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001253228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638760-18-5 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638760-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001253228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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